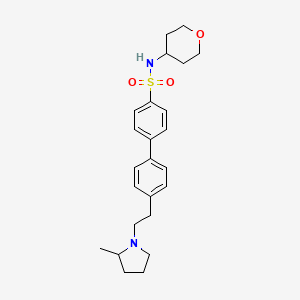
Apd 916;apd916
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
APD-916 is a novel drug candidate discovered by Arena Pharmaceuticals. It is a potent and selective inverse agonist of the histamine H3 receptor, primarily developed for the treatment of narcolepsy with cataplexy . The histamine H3 receptor is predominantly expressed in the brain and plays a crucial role in regulating the release of histamine, which is involved in wakefulness and arousal .
Métodos De Preparación
The synthetic routes and reaction conditions for APD-916 are not extensively detailed in publicly available sources. it is known that APD-916 is a small molecule drug with the molecular formula C23H31NO3S and a molecular weight of 401.56 g/mol .
Análisis De Reacciones Químicas
APD-916 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methoxypropylsulfonyl group.
Reduction: Reduction reactions can occur at the nitrogen atom in the pyrrolidine ring.
Substitution: The biphenyl structure allows for substitution reactions, particularly at the para positions of the phenyl rings.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like halogens . The major products formed from these reactions include oxidized, reduced, and substituted derivatives of APD-916 .
Aplicaciones Científicas De Investigación
APD-916 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the histamine H3 receptor and its role in various physiological processes.
Biology: Investigated for its effects on histamine release and its potential to modulate wakefulness and arousal.
Mecanismo De Acción
APD-916 exerts its effects by acting as an inverse agonist of the histamine H3 receptor. This receptor is predominantly expressed in the brain and regulates the release of histamine through presynaptic autoreceptors . By inhibiting these autoreceptors, APD-916 increases the synthesis and release of histamine, which plays a crucial role in arousal and wakefulness . The histaminergic system is also under the control of orexin/hypocretin neurons, which are involved in the regulation of sleep-wake cycles .
Comparación Con Compuestos Similares
APD-916 is unique in its high potency and selectivity as an inverse agonist of the histamine H3 receptor. Similar compounds include:
Pitolisant: Another histamine H3 receptor inverse agonist used for the treatment of narcolepsy.
Thioperamide: A histamine H3 receptor antagonist with applications in research.
Ciproxifan: A potent histamine H3 receptor antagonist used in scientific studies.
Compared to these compounds, APD-916 has shown promising results in preclinical and clinical studies, particularly in enhancing wakefulness and reducing cataplexy episodes .
Propiedades
Fórmula molecular |
C24H32N2O3S |
|---|---|
Peso molecular |
428.6 g/mol |
Nombre IUPAC |
4-[4-[2-(2-methylpyrrolidin-1-yl)ethyl]phenyl]-N-(oxan-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C24H32N2O3S/c1-19-3-2-15-26(19)16-12-20-4-6-21(7-5-20)22-8-10-24(11-9-22)30(27,28)25-23-13-17-29-18-14-23/h4-11,19,23,25H,2-3,12-18H2,1H3 |
Clave InChI |
RRAGUTZCGCIMCD-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCN1CCC2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)NC4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14783938.png)
![3-[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-propenoic acid](/img/structure/B14783947.png)


![2-[2-Bromo-5-[(1s)-2,2,2-trifluoro-1-methyl-ethoxy]-[1,2,4]triazolo[1,5-a]pyridin-8-yl]propan-2-ol](/img/structure/B14783965.png)

![4-[4-[4-[4-[[(5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-hydroxypentan-3-yl)-1,2,4-triazol-3-one](/img/structure/B14783976.png)
![2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N,3-dimethylbutanamide](/img/structure/B14783995.png)

![benzyl N-[1-(oxetan-3-yl)piperidin-3-yl]carbamate](/img/structure/B14784018.png)
![[2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)-4-methoxyphenyl]-bis[4-(trifluoromethyl)phenyl]phosphane](/img/structure/B14784024.png)

